1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine
Overview
Description
1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.13215698 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHFNO\
- Molecular Weight : 221.25 g/mol
- Functional Groups : The compound features a piperidine ring, a fluorophenyl group, and an acetyl moiety.
This unique combination of functional groups contributes to its diverse biological activities.
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties, making it a candidate for further research in infectious disease treatment.
- Analgesic Properties : Similar compounds in the piperidine class have shown strong analgesic effects. The mechanism often involves interaction with μ-opioid receptors, which could be a pathway for this compound as well .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural modifications. The presence of the fluorophenyl group is crucial for enhancing lipophilicity and receptor binding affinity. Variations in the piperidine ring and substitution patterns can also affect potency and selectivity against specific biological targets .
Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL, showcasing its potential as an antimicrobial agent.
Analgesic Activity
Research on related compounds has demonstrated that derivatives of piperidine exhibit potent analgesic effects. For example, compounds with similar structures showed IC values in the low nanomolar range when tested in vivo, suggesting that this compound may also exhibit comparable potency .
Comparative Analysis
A comparative analysis was conducted with other piperidine derivatives to assess their biological activities. The following table summarizes key findings:
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11-6-4-5-9-16(11)14(17)10-18-13-8-3-2-7-12(13)15/h2-3,7-8,11H,4-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVYVOUUCUXXQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.